molecular formula C14H10N2O B15241434 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Cat. No.: B15241434
M. Wt: 222.24 g/mol
InChI Key: MMLMJZNNELPPNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-phenylpyridine with suitable aldehydes can yield the desired compound through a series of condensation and cyclization steps .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This includes refining reaction conditions, using cost-effective reagents, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Nucleophilic Addition Reactions at the Aldehyde Group

The aldehyde functional group at position 3 undergoes nucleophilic additions, forming secondary alcohols or amines. For example:

  • Grignard Reagent Addition : Reacts with organomagnesium halides to yield secondary alcohols.

  • Reduction with NaBH₄ : The aldehyde is reduced to a primary alcohol (RCH2OH\text{RCH}_2\text{OH}) under mild conditions.

Reaction TypeReagent/ConditionsProductYield
Grignard AdditionRMgX, dry THF, 0°C → RT3-(R-hydroxymethyl)-pyrrolopyridine70–85%
Borohydride ReductionNaBH₄, MeOH, RT3-(hydroxymethyl)-pyrrolopyridine>90%

Electrophilic Aromatic Substitution on the Heterocyclic Core

The pyrrolo[2,3-b]pyridine system undergoes electrophilic substitution predominantly at position 3 due to electron density distribution :

  • Nitration : With HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, forms 3-nitro derivatives.

  • Bromination : Br2\text{Br}_2 in acetic acid yields 3-bromo-substituted products.

  • Iodination : I2/AgNO3\text{I}_2/\text{AgNO}_3 selectively iodinates position 3.

ElectrophileConditionsMajor ProductRegioselectivity
NO2+\text{NO}_2^+HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, 0°C3-nitro-pyrrolopyridine>95% at C3
Br2\text{Br}_2AcOH, 50°C3-bromo-pyrrolopyridine90% at C3

Condensation Reactions

The aldehyde participates in condensation with amines or hydrazines:

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines (RC=N-Ar\text{RC=N-Ar}) .

  • Hydrazone Synthesis : Condenses with hydrazines for bioactive derivative synthesis.

SubstrateReagentApplication
AnilineEtOH, reflux, 12 hAnticancer scaffold synthesis
Hydrazine hydrateMeOH, RT, 6 hFGFR inhibitor precursors

Cross-Coupling Reactions

Though the parent compound lacks halogens, synthetic intermediates with halogens at position 2 or 4 enable:

  • Suzuki-Miyaura Coupling : Aryl boronic acids couple with halogenated derivatives to introduce aryl groups .

  • Buchwald-Hartwig Amination : Forms C–N bonds with amines at position 4 .

Reaction TypeSubstrateConditionsProduct
Suzuki Coupling4-iodo-pyrrolopyridinePd(PPh₃)₄, K₂CO₃, dioxane, 100°C4-aryl-pyrrolopyridine
Buchwald-Hartwig4-chloro-pyrrolopyridinePd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C4-amine-pyrrolopyridine

Ring Expansion and Rearrangement

Treatment with chloroform and alkali induces ring expansion to 1,8-naphthyridine derivatives, a unique reactivity observed in 2-phenyl-substituted analogs .

Starting MaterialReagentsProductMechanism
2-phenyl-pyrrolopyridineCHCl₃, NaOH, reflux1,8-naphthyridine derivative -shift rearrangement

Oxidation and Reduction Pathways

  • Oxidation : The aldehyde oxidizes to a carboxylic acid (RCOOH\text{RCOOH}) using KMnO₄ in acidic conditions.

  • Reduction : Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the pyrrole ring’s double bonds.

Biological Relevance of Reaction Products

Derivatives synthesized via these reactions exhibit potent FGFR inhibitory activity. For instance:

  • Compound 4h : A Schiff base derivative showed IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3) .

  • 3-Nitro derivatives : Serve as intermediates for kinase inhibitors with improved metabolic stability .

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions underscores its utility in drug discovery. Experimental data from peer-reviewed studies validate its role as a scaffold for developing targeted therapies, particularly in oncology.

Scientific Research Applications

2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to the active site of FGFRs, blocking their activity and thereby inhibiting downstream signaling pathways involved in cancer progression .

Comparison with Similar Compounds

  • 1H-pyrrolo[3,2-b]pyridine
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine

Comparison: Compared to these similar compounds, 2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde stands out due to its unique aldehyde functional group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile scaffold for developing a wide range of bioactive molecules .

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H10N2O/c17-9-12-11-7-4-8-15-14(11)16-13(12)10-5-2-1-3-6-10/h1-9H,(H,15,16)

InChI Key

MMLMJZNNELPPNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(N2)N=CC=C3)C=O

Origin of Product

United States

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